Compound Description: This compound is a potential diuretic-antihypertensive agent. Research indicates differences in the disposition of its enantiomers in dogs following a pharmacologically active dose [].
Relevance: This compound shares a 4-fluorophenyl moiety with the target compound, 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid []. Additionally, both compounds possess an acetic acid group, although their connection to the rest of the structure differs [].
Compound Description: This series of compounds, particularly N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]-amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamide (12), N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide (14), and N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide (11), exhibit notable anti-exudative and anti-inflammatory properties in a rat model of acute formalin-induced paw edema [].
Relevance: These compounds share a structural similarity with 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid in their incorporation of a carboxamide group linked to a substituted aryl ring through a methylene bridge []. Additionally, all compounds contain a sulfur atom connecting to a methylene group, although the nature of this connection varies [].
Compound Description: This compound exhibits significant antihistaminic properties and is useful as an antiallergic and antispasmodic agent [, ]. It exists in anhydrous and monohydrate forms [, ].
Relevance: This compound, similar to 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, possesses a 4-fluorophenyl group [, ]. Moreover, both compounds feature an acetic acid moiety, although their linkage to the remaining structure differs [, ].
Compound Description: This series of compounds was synthesized as potential biological and antifungal agents [].
Relevance: These compounds share a 4-fluorophenyl substituent with 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid []. Furthermore, both groups of compounds contain a carboxylate functionality, although their connection to the main scaffold differs [].
Compound Description: This compound is a product of a Dakin-West type reaction and a concurrent autoxidation reaction involving 2-(4-substitutedphenyl)-2-(N-methyl-N-4-substitutedbenzamido)acetic acids [].
Compound Description: This series of ten Mannich base derivatives was synthesized and characterized for potential biological activity [].
Compound Description: This compound, Rosuvastatin calcium salt, is a pharmaceutical drug used in the treatment of hypercholesteremia, hyperlipoproteinemia, and atherosclerosis [].
Compound Description: This compound is designed as a potential prodrug for ibuprofen, aiming for enhanced anti-inflammatory potential [].
Relevance: While this compound doesn't share direct structural similarities with 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, it highlights the use of esters and modified carboxylic acid derivatives in drug design for improved pharmacological properties []. This approach could potentially be relevant for modifying the target compound as well [].
Compound Description: This is a new injectable cephalosporin antibiotic exhibiting potent antipseudomonal activity []. The compound was synthesized with a carbon-14 label for research purposes [].
Relevance: Although structurally distinct from 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, this compound showcases the importance of incorporating specific functional groups and exploring diverse chemical scaffolds in drug development, particularly for antibacterial agents [].
Compound Description: LQFM039 is a novel pyrazole derivative that exhibits anti-inflammatory, analgesic, and vasorelaxant effects. Its mechanism of action involves the NO/cGMP pathway and calcium channels [].
Relevance: This compound shares the presence of a 2-fluorophenyl group with the target compound, 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid []. This structural similarity highlights the potential for exploring different heterocyclic cores and substitutions on the phenyl ring to modulate biological activity [].
Compound Description: This novel compound was synthesized using eco-friendly solvents and green conditions [].
Relevance: Although this compound doesn't share a direct structural resemblance to 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, the study emphasizes the growing importance of green chemistry approaches in medicinal chemistry, potentially influencing the synthesis and modification of similar compounds [].
Compound Description: This compound and its derivatives serve as intermediates in an improved manufacturing method for synthesizing pharmaceutical compounds with anti-inflammatory properties [, ].
Relevance: While this compound doesn't directly resemble 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid structurally, it highlights the significance of substituted indole-acetic acid derivatives in pharmaceutical research, particularly for their anti-inflammatory potential [, ].
Compound Description: Ertapenem is a beta-lactam antibiotic that acts by inhibiting bacterial cell wall synthesis [].
Relevance: While structurally dissimilar to 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, Ertapenem's mechanism of action involving bacterial cell wall synthesis inhibition could provide insights into potential antibacterial strategies targeting the L,D-transpeptidase YcbB enzyme [].
Compound Description: This series of biheterocyclic propanamides incorporates indole and 1,3,4-oxadiazole heterocyclic moieties and exhibits promising α-glucosidase inhibitory potential as potential antidiabetic agents [].
Relevance: While not directly analogous to 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, this series highlights the exploration of diverse heterocyclic systems and their potential for discovering novel therapeutic agents, particularly for metabolic diseases [].
Compound Description: This series of compounds containing indole and 1,3,4-oxadiazole moieties showed promising activity against α-glucosidase, butyrylcholinesterase, and lipoxygenase, indicating potential applications as therapeutic agents [].
Relevance: While structurally distinct from 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, this series underscores the exploration of diverse heterocyclic systems for discovering novel therapeutic agents, particularly for metabolic diseases and enzyme inhibition [].
Relevance: Although structurally different from 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, TPSA's interaction with GlmU acetyltransferase and its potential as an anti-tuberculosis agent highlight the importance of exploring diverse chemical scaffolds and understanding their metabolic liabilities in drug discovery [].
2-[(2,4-Dichlorobenzyl)sulfanyl]-1,3-benzoxazole-5-carboxylic acid (Compound A)
Compound Description: Compound A represents a class of hit compounds identified through high-throughput screening for ghrelin O-acyl transferase (GOAT) inhibitory activity []. It showed promising activity in reducing acyl ghrelin production in mice, indicating potential as an anti-obesity drug candidate [].
Relevance: While structurally different from 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, Compound A's identification as a GOAT inhibitor highlights the potential of targeting specific enzymes involved in metabolic pathways for therapeutic intervention, particularly for obesity and metabolic disorders [].
(4-Chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid (Compound B)
Compound Description: Compound B is a potent and orally bioavailable ghrelin O-acyl transferase (GOAT) inhibitor, demonstrating significant reduction in acyl ghrelin production in mice. This compound represents a promising lead for developing anti-obesity drugs [].
Relevance: Despite structural differences from 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, Compound B's success as a GOAT inhibitor with desirable pharmacological properties emphasizes the significance of exploring diverse chemical scaffolds and optimizing pharmacokinetic profiles in drug discovery for metabolic disorders [].
Compound Description: This series of compounds were used as precursors for synthesizing various pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives with potent antibacterial and antifungal activities [].
Relevance: While not directly structurally analogous to 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, these compounds emphasize the exploration of different heterocyclic frameworks and substitutions for developing novel antimicrobial agents [].
Compound Description: This compound is a key intermediate in the synthesis of Rosuvastatin, a drug used to treat high cholesterol [].
4-(Cyanomethyl)-2-ethoxybenzoic acid (Impurity 8)
Compound Description: Impurity 8 is a degradation product of Repaglinide, an anti-diabetic drug [].
Relevance: While this compound doesn't share a direct structural resemblance with 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, it highlights the potential for degradation and metabolism to generate structurally related compounds with altered biological activities [].
Compound Description: A55 is a compound identified through a high-throughput screening method called DNA strand exchange fluorescence resonance energy transfer (DSE-FRET). It selectively inhibits the binding of the RelA subunit of the NF-κB transcription factor to DNA, suggesting potential as a lead for developing anti-cancer drugs [].
Relevance: Although structurally different from 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, A55 highlights the use of high-throughput screening methods to identify compounds with specific biological activities, which could be applied to discover novel inhibitors for various targets, including those relevant to the target compound [].
Compound Description: MK-7246 is a potent and selective antagonist of the CRTH2 receptor, which is involved in inflammatory responses. It has shown efficacy in blocking antigen-induced bronchoconstriction and airway hyper-responsiveness in sheep, making it a potential therapeutic agent for asthma and other inflammatory diseases [].
Compound Description: R-138727 is a compound that contains a 2-fluorophenyl group and has been used in studies related to thiol-methyltransferase (TMT) [].
Relevance: This compound, similar to 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, contains a 2-fluorophenyl group []. This shared structural feature highlights the relevance of this moiety in medicinal chemistry and its potential involvement in interacting with biological targets [].
Compound Description: These derivatives of methyl nicotinate incorporate a 2-fluorophenyl urea group and have shown promising insecticidal activities against various pests, including Green peach aphid, American bollworm, and Maize weevil [].
Relevance: The presence of the 2-fluorophenyl group in these compounds, similar to 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, highlights the significance of this moiety in designing bioactive molecules, although their applications and target organisms may differ [].
Compound Description: Compound 47 is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1), showing potential as a therapeutic agent for conditions like hypertension. It exhibits a 72-fold selectivity for ECE-1 over neutral endopeptidase 24.11 (NEP) [].
Relevance: Although structurally distinct from 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, Compound 47's high selectivity for ECE-1 highlights the importance of structural optimization for achieving target specificity in drug development. This concept is crucial for designing compounds with minimal off-target effects [].
Compound Description: This complex is a novel bone-seeking agent for SPECT-imaging of bone metastasis. Dosimetric studies in mice show promising results, with the total body effective absorbed dose comparable to other clinically used 111In complexes [, ].
Relevance: While structurally different from 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, the development of the 111In-BPAMD complex highlights the importance of radiolabeling and imaging techniques in medicine, particularly for diagnosing and monitoring diseases like bone metastasis [, ].
Compound Description: This compound is a crucial intermediate in the synthesis of Rosuvastatin, synthesized using a liquid-assisted Wittig reaction []. This method offers a greener approach compared to traditional methods, evidenced by a lower environmental factor (E-factor) [].
Relevance: Similar to 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid, this compound features a 4-fluorophenyl substituent []. Additionally, the study highlights the use of green chemistry principles in synthesizing pharmaceutical intermediates, emphasizing environmentally friendly practices in drug development [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.